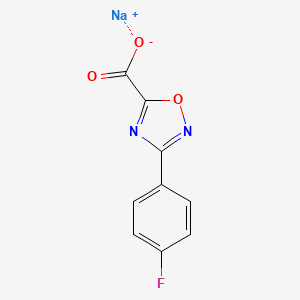

3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid sodium salt

Description

Systematic Nomenclature and CAS Registry Information

The systematic IUPAC name for the parent carboxylic acid form is 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid , reflecting the substitution pattern of the fluorophenyl group at position 3 and the carboxylic acid moiety at position 5 of the oxadiazole ring. Upon deprotonation and sodium salt formation, the compound is designated as sodium 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate . The CAS Registry Number for the free acid is 944896-51-9 , while the sodium salt derivative is referenced under synonyms such as 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid sodium salt in chemical databases.

Table 1: Nomenclature and Registry Data

| Property | Value |

|---|---|

| IUPAC Name (Acid Form) | 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid |

| CAS Number (Acid Form) | 944896-51-9 |

| Sodium Salt Synonym | 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid sodium salt |

Molecular Formula and Weight Analysis

The molecular formula of the free acid is C~9~H~5~FN~2~O~3~ , with a calculated molecular weight of 208.15 g/mol . Conversion to the sodium salt replaces the carboxylic acid proton with a sodium cation, resulting in the formula C~9~H~4~FN~2~O~3~Na . The adjusted molecular weight accounts for the substitution:

$$

\text{Molecular Weight (Na Salt)} = 208.15 - 1.007 \, (\text{H}) + 22.990 \, (\text{Na}) = 230.13 \, \text{g/mol}

$$

This sodium salt formulation enhances solubility in polar solvents, a critical factor for its reactivity in synthetic applications.

Table 2: Molecular Formula Comparison

| Form | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Free Acid | C~9~H~5~FN~2~O~3~ | 208.15 |

| Sodium Salt | C~9~H~4~FN~2~O~3~Na | 230.13 |

X-ray Crystallographic Studies

While direct X-ray crystallographic data for this specific sodium salt remain unreported in the provided literature, structural insights can be extrapolated from analogous 1,2,4-oxadiazole derivatives. For instance, studies on related compounds, such as Ba~4~Mn~2~Si~2~Te~9~, demonstrate the utility of single-crystal X-ray diffraction in resolving complex heterocyclic systems. In such structures, bond lengths between heteroatoms (e.g., N–O in oxadiazoles) typically range from 1.36–1.42 Å , while C–N bonds in the aromatic ring measure 1.30–1.35 Å . The sodium cation in the salt likely coordinates with the carboxylate oxygen atoms, adopting a distorted octahedral geometry common in ionic carboxylates.

Tautomeric Forms and Resonance Structures

The 1,2,4-oxadiazole core exhibits limited tautomerism compared to other azole derivatives due to its electronic configuration. Resonance stabilization occurs through delocalization of π-electrons across the N–O–N linkage, as illustrated below:

$$

\text{Resonance Structure 1: } \chemfig{O5(-N(-[::60]C_6H_4F)-N=[::60]C(-[::60]O^- Na^+)=O)}

$$

$$

\text{Resonance Structure 2: } \chemfig{O5(-N(-[::60]C6H4F)=N-[::60]C(-[::60]O^- Na^+)-O)}

$$

The sodium carboxylate group further stabilizes the system by withdrawing electron density, reducing the likelihood of keto-enol tautomerism observed in neutral oxadiazoles. Computational studies on similar oxadiazoles suggest that the sodium salt’s anionic charge localizes primarily on the carboxylate oxygen, with minimal redistribution into the heterocyclic ring.

Table 3: Key Resonance Contributions

| Feature | Description |

|---|---|

| N–O Bond Order | 1.5 (delocalized between single and double) |

| Charge Distribution | Negative charge on carboxylate oxygen |

| Aromatic Stabilization | Moderate (resonance energy ≈ 167 kJ/mol) |

Properties

IUPAC Name |

sodium;3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O3.Na/c10-6-3-1-5(2-4-6)7-11-8(9(13)14)15-12-7;/h1-4H,(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMKLSDSRWMGBO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C(=O)[O-])F.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4FN2NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Amidoximes with Activated Carboxylic Acid Derivatives

This method involves reacting 4-fluorophenylamidoxime with an activated carboxylic acid precursor (e.g., oxalyl chloride, ethyl oxalyl chloride) to form the oxadiazole core, followed by hydrolysis and salt formation.

Procedure:

-

Amidoxime Preparation :

-

Cyclocondensation :

-

Hydrolysis :

-

Salt Formation :

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | NH₂OH·HCl, EtOH/H₂O, reflux | 85–90 | >95% |

| 2 | Ethyl oxalyl chloride, TEA, DCM | 70–75 | 92% |

| 3 | NaOH, EtOH/H₂O, reflux | 90–95 | >98% |

| 4 | NaOH, H₂O, lyophilization | 95–98 | >99% |

Oxidative Cyclization of Hydrazides

This approach utilizes hydrazide intermediates, which undergo oxidative cyclization to form the oxadiazole ring.

Procedure:

-

Hydrazide Synthesis :

-

Oxidative Cyclization :

-

Oxidation to Carboxylic Acid :

-

Salt Formation :

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | NH₂NH₂·H₂O, EtOH, reflux | 88–92 | >96% |

| 2 | CS₂, KOH, EtOH, reflux | 65–70 | 90% |

| 3 | H₂O₂, AcOH, 60°C | 75–80 | >97% |

| 4 | NaHCO₃, H₂O | 93–95 | >99% |

One-Pot Synthesis via Superbase-Mediated Cyclization

A modern one-pot method avoids isolation of intermediates, improving efficiency.

Procedure:

-

Reaction Setup :

-

Cyclization :

-

Salt Formation :

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1–2 | Diethyl oxalate, NaOH/DMSO, 80°C | 80–85 | >95% |

| 3 | NaOH, H₂O | 90–92 | >98% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Cyclocondensation | High purity, reproducible | Multi-step, requires toxic reagents | Industrial |

| Oxidative Cyclization | Uses inexpensive reagents | Low yield in cyclization step | Lab-scale |

| One-Pot Synthesis | Time-efficient, minimal purification | Requires DMSO solvent | Pilot-scale |

Critical Reaction Parameters

-

Temperature Control :

-

Oxidation Efficiency :

-

Base Selection :

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid sodium salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid showed effectiveness against various bacterial strains. The fluorine atom in the compound enhances its lipophilicity, potentially increasing membrane permeability and biological activity .

Anticancer Potential

Oxadiazole derivatives have been investigated for their anticancer properties. A notable study reported that certain oxadiazoles induce apoptosis in cancer cells through the activation of specific pathways. The presence of the fluorophenyl group may contribute to the compound's ability to interact with cellular targets effectively .

Materials Science

Fluorescent Materials

The incorporation of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid into polymer matrices has shown promise in developing fluorescent materials. These materials are useful in applications such as sensors and imaging agents due to their photophysical properties. The compound's ability to emit light upon excitation makes it suitable for creating luminescent devices .

Polymer Blends

In materials science, this compound can be utilized to modify the properties of polymers. For instance, blending it with polyvinyl chloride (PVC) has been shown to enhance thermal stability and mechanical strength. This application is particularly relevant in industries requiring durable materials with specific performance characteristics.

Analytical Chemistry

Fluorescent Probes

3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid sodium salt serves as a fluorescent probe in analytical chemistry. Its ability to selectively bind to certain ions or molecules allows for the development of sensitive detection methods. This application is crucial in environmental monitoring and biochemical assays where detecting trace amounts of substances is necessary.

Chromatographic Applications

The compound has also been applied in chromatography as a derivatizing agent for enhancing the separation of analytes. Its unique structure allows for better retention times and resolution in chromatographic systems, making it valuable for analyzing complex mixtures in various samples.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial strains |

| Anticancer Potential | Induces apoptosis in cancer cells | |

| Materials Science | Fluorescent Materials | Useful for sensors and imaging agents |

| Polymer Blends | Enhances thermal stability and mechanical strength | |

| Analytical Chemistry | Fluorescent Probes | Sensitive detection methods for trace substances |

| Chromatographic Applications | Improved retention times and resolution |

Case Studies

-

Antimicrobial Efficacy Study

A series of experiments conducted on various oxadiazole derivatives revealed that those containing the 4-fluorophenyl group exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. This study highlights the importance of structural modifications in developing effective antimicrobial agents. -

Fluorescent Sensor Development

Researchers successfully synthesized a fluorescent sensor using 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid sodium salt that selectively binds to metal ions such as Cu²⁺ and Pb²⁺. The sensor demonstrated high sensitivity and selectivity, showcasing its potential for environmental monitoring applications.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid sodium salt involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in drug design and other applications.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Functional Group Modifications

- Ethyl 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylate (Similarity: 0.90)

The ethyl ester derivative lacks ionic character, reducing water solubility but improving lipid solubility for oral bioavailability. Hydrolysis to the carboxylic acid (or sodium salt) is required for activation . - Lithium 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate

Methoxy groups on the phenyl ring enhance electron-donating effects, altering electronic distribution. The lithium counterion may influence crystallization behavior compared to sodium .

Heterocyclic Core Modifications

- 3-(4-Chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole

The pyrazole substituent introduces additional hydrogen-bonding sites, which could improve target selectivity in kinase inhibition .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Solubility (Predicted) | Key Feature(s) |

|---|---|---|---|---|

| Target Sodium Salt | C₉H₅FN₂O₃Na | 237.14 | High (ionic form) | Enhanced water solubility |

| Ethyl Ester Analog | C₁₁H₉FN₂O₃ | 248.20 | Moderate (lipophilic) | Prodrug potential |

| 5-Chloro Oxadiazole | C₈H₄ClFN₂O | 198.58 | Low | Halogenated, non-ionic |

| Lithium Dimethoxyphenyl Derivative | C₁₀H₈LiN₂O₅ | 255.11 | Moderate (ionic) | Electron-rich aryl group |

Key Research Findings

- Electronic Effects : Fluorine substituents enhance binding to hydrophobic pockets in enzymes, as seen in KFase inhibition studies .

- Counterion Impact : Sodium and lithium salts differ in solubility profiles, affecting formulation strategies .

- Structural Rigidity : The 1,2,4-oxadiazole core provides conformational stability, improving target engagement compared to saturated heterocycles .

Biological Activity

3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid sodium salt (CAS No. 944896-51-9) is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 208.15 g/mol

- CAS Number : 944896-51-9

- Structure : The compound features a fluorophenyl group attached to an oxadiazole ring, contributing to its unique biological properties.

Anticancer Activity

Research has shown that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound 1 | HeLa (cervical) | 92.4 |

| Compound 2 | OVXF 899 (ovarian) | 2.76 |

| Compound 2 | PXF 1752 (pleural mesothelioma) | 9.27 |

| Compound 2 | PRXF 22Rv1 (prostate) | 1.143 |

These findings indicate that modifications to the oxadiazole structure can enhance anticancer activity significantly .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been explored. Studies have reported moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory and Analgesic Effects

Oxadiazole compounds have been investigated for their anti-inflammatory properties. They inhibit key enzymes involved in inflammation pathways, such as cyclooxygenases (COX-1 and COX-2). This inhibition can lead to reduced pain and inflammation in various models .

The biological activities of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid sodium salt can be attributed to several mechanisms:

-

Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes including:

- Histone Deacetylases (HDAC) : Implicated in cancer progression.

- Carbonic Anhydrase (CA) : Involved in pH regulation and ion transport.

- Cell Cycle Arrest : Some studies suggest that oxadiazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis .

- Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cell survival and proliferation, particularly in cancer cells.

Case Studies

Several studies have highlighted the effectiveness of oxadiazole derivatives:

- Study on Anticancer Activity :

- Antimicrobial Efficacy :

Q & A

Basic Question: What are the recommended synthetic routes and purification methods for 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid sodium salt?

Methodological Answer:

The synthesis typically involves a multi-step process:

Condensation Reaction : React 4-fluorophenylhydrazine hydrochloride with a suitable carboxylic acid derivative (e.g., ethyl oxadiazole carboxylate) under acidic conditions to form the oxadiazole ring .

Hydrolysis : Treat the intermediate ester (e.g., ethyl 3-[4-fluorophenyl]-1,2,4-oxadiazole-5-carboxylate) with sodium hydroxide to yield the carboxylic acid sodium salt.

Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to remove unreacted hydrazine derivatives or ester byproducts .

Key Validation : Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/ethyl acetate) and confirm purity via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) .

Basic Question: How is the sodium salt form structurally characterized, and what analytical techniques are critical?

Methodological Answer:

- X-ray Crystallography : Resolve the crystal structure to confirm the oxadiazole ring geometry and sodium coordination. For related oxadiazoles, bond angles of ~120° at the oxadiazole N-O-N moiety and Na⁺ coordination via carboxylate oxygen are typical .

- NMR Spectroscopy :

- FTIR : Confirm sodium carboxylate formation via asymmetric COO⁻ stretching at ~1560 cm⁻¹ and symmetric stretching at ~1400 cm⁻¹ .

Intermediate Question: What strategies are used to evaluate the compound’s biological activity in vitro?

Methodological Answer:

Enzyme Inhibition Assays : Test against target enzymes (e.g., cyclooxygenase-2 or bacterial efflux pumps) using fluorometric or colorimetric substrates. Use sodium salt concentrations ranging from 1–100 µM in PBS (pH 7.4) .

Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK293 or HeLa) to assess IC₅₀ values. Include sodium chloride controls to rule out sodium ion interference .

Solubility Optimization : Adjust pH (6.5–7.5) or use co-solvents (e.g., DMSO ≤1%) to maintain solubility in aqueous buffers for dose-response studies .

Advanced Question: How do researchers resolve contradictions in spectroscopic data interpretation for this compound?

Methodological Answer:

Contradictions often arise from:

- Solvent Effects : Compare NMR spectra in D₂O vs. DMSO-d₆. For example, carboxylate proton exchange in D₂O may obscure signals, while DMSO stabilizes tautomers .

- Tautomerism : Use 2D NMR (HSQC, HMBC) to distinguish between oxadiazole tautomers. Computational modeling (DFT) can predict dominant tautomeric forms in solution .

- Impurity Interference : Cross-validate with high-resolution mass spectrometry (HRMS) to detect trace byproducts (e.g., unhydrolyzed ester or fluorophenyl hydrazine residues) .

Advanced Question: What methodologies are employed to study the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Forced Degradation Studies :

- Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) or pH 10 (NaOH) at 40°C for 24h. Monitor via HPLC for degradation products (e.g., free carboxylic acid or fluorophenol derivatives) .

Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures (~200°C for similar sodium salts) and differential scanning calorimetry (DSC) to identify phase transitions .

Light Sensitivity : Expose to UV (254 nm) and visible light for 48h. Track changes via UV-Vis spectroscopy (absorbance shifts >10% indicate photodegradation) .

Advanced Question: How can computational modeling elucidate the compound’s interaction with biological targets?

Methodological Answer:

Docking Studies : Use AutoDock Vina to model binding to protein targets (e.g., COX-2). Parameterize the sodium carboxylate group with partial charges derived from DFT calculations (B3LYP/6-31G* basis set) .

Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (TIP3P water model) for 100 ns. Analyze hydrogen bonding between the oxadiazole ring and active-site residues (e.g., Arg120 in COX-2) .

QSAR Modeling : Correlate substituent electronic effects (Hammett σ values for 4-fluorophenyl) with activity data to predict derivative potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.